(R)-nitro-Blebbistatin
Overview
Description
This would typically include the compound’s systematic chemical name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It could include the types of reactions involved, the reagents and conditions used, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It could include looking at reaction mechanisms, reaction rates, and the products formed.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
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Finance : R is widely used in the financial industry. It provides an advanced statistical suite that is able to carry out all the necessary financial tasks. With the help of R, financial institutions are able to perform downside risk measurement, adjust risk performance and utilize visualizations like candlestick charts, density plots, drawdown plots, etc .
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Banking : Just like financial institutions, banking industries make use of R for credit risk modeling and other forms of risk analytics. Banks make heavy usage of the Mortgage Haircut Model that allows them to take over the property in case of loan defaults .
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Genetics : R is heavily used in genetics for data analysis .
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Bioinformatics : In the field of bioinformatics, R is used for analyzing and interpreting biological data .
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Drug Discovery : In drug discovery, R is used to crunch the data gathered in pre-clinical trials and determine how safe a drug is .
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Epidemiology : In epidemiology, R is used to predict how a disease will spread in a pandemic .
-
Finance : R is widely used in the financial industry. It provides an advanced statistical suite that is able to carry out all the necessary financial tasks. With the help of R, financial institutions are able to perform downside risk measurement, adjust risk performance and utilize visualizations like candlestick charts, density plots, drawdown plots, etc .
-
Banking : Just like financial institutions, banking industries make use of R for credit risk modeling and other forms of risk analytics. Banks make heavy usage of the Mortgage Haircut Model that allows them to take over the property in case of loan defaults .
-
Genetics : R is heavily used in genetics for data analysis .
-
Bioinformatics : In the field of bioinformatics, R is used for analyzing and interpreting biological data .
-
Drug Discovery : In drug discovery, R is used to crunch the data gathered in pre-clinical trials and determine how safe a drug is .
-
Epidemiology : In epidemiology, R is used to predict how a disease will spread in a pandemic .
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, and other hazards. It could also include looking at its safety data sheet (SDS).
Future Directions
This could involve looking at current research on the compound and identifying areas where further research is needed.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. If you have access to scientific databases or a library, they can be excellent resources for finding this information. You could also consider reaching out to researchers who specialize in studying this compound. They may be able to provide you with more information or point you to relevant resources.
properties
IUPAC Name |
(3aR)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMYHNYWFMRDKQ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@]21O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-nitro-Blebbistatin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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